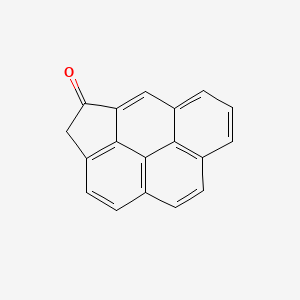

Cyclopenta(cd)pyren-4(3H)-one

Vue d'ensemble

Description

Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon, which is a class of organic compounds containing multiple fused aromatic rings. These compounds are often formed from the incomplete combustion of organic materials such as wood, coal, and oil. This compound is of particular interest due to its potential mutagenic and carcinogenic properties .

Méthodes De Préparation

The synthesis of Cyclopenta(cd)pyren-4(3H)-one typically involves a multi-step process starting from pyrene. One common method includes the ring contraction of pyrene-4,5-dione to form oxo-Cyclopenta(cd)pyren-4(3H)-one, followed by the reduction of oxo-Cyclopenta(cd)pyren-4(3H)-one to this compound . This process benefits from the use of relatively non-hazardous reagents and optimized purification procedures, making the compound accessible in useful quantities .

Analyse Des Réactions Chimiques

Cyclopenta(cd)pyren-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-Cyclopenta(cd)pyren-4(3H)-one, while reduction can yield this compound .

Applications De Recherche Scientifique

Environmental Studies

Cyclopenta(cd)pyren-4(3H)-one is primarily studied for its environmental impact, particularly as a product of incomplete combustion of organic materials. Its presence in sediments and soils indicates pollution levels and helps assess ecological risks associated with PAHs.

- Ecotoxicology : Research has demonstrated that this compound can form DNA adducts, which are indicative of potential carcinogenic effects. Studies have shown that exposure to this compound correlates with increased cancer risk in certain populations, particularly those exposed to PAHs through occupational settings or environmental contamination .

Material Science

Due to its unique structural properties, this compound is explored for its potential in developing advanced materials.

- Organic Electronics : The compound's electronic properties make it a candidate for organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance the efficiency of organic light-emitting diodes (OLEDs) and solar cells .

Medicinal Chemistry

The medicinal applications of this compound are still under investigation, but preliminary studies suggest potential therapeutic uses.

- Anticancer Properties : Some research indicates that derivatives of this compound may exhibit anticancer activity by interfering with cellular processes involved in tumor growth. The compound's ability to form reactive intermediates could be leveraged in designing targeted cancer therapies .

Case Study 1: Ecotoxicological Impact

A study conducted on the sediments of the Persian Gulf assessed the distribution and ecological risk of various PAHs, including this compound. The findings indicated significant levels of this compound, correlating with adverse effects on local marine life and highlighting the need for monitoring PAH pollution .

Case Study 2: Material Development

Research into the use of this compound in organic electronic applications demonstrated that films made from this compound exhibited favorable charge transport properties. These findings suggest that incorporating this PAH into electronic devices could improve performance metrics such as efficiency and stability .

Mécanisme D'action

The mechanism of action of Cyclopenta(cd)pyren-4(3H)-one involves its metabolic activation to mutagenic and carcinogenic products. This activation is typically mediated by enzymes such as cytochrome P450 monooxygenases, which convert the compound into reactive intermediates that can interact with DNA and other cellular macromolecules . These interactions can lead to mutations and the initiation of tumor formation .

Comparaison Avec Des Composés Similaires

Cyclopenta(cd)pyren-4(3H)-one is similar to other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, benzo(a)anthracene, and chrysene. it is unique in its specific structure and the types of reactions it undergoes. For example, while benzo(a)pyrene is more potent in terms of tumorigenicity, this compound has higher mutagenic activity in certain bacterial assays . This makes it a valuable compound for studying different aspects of mutagenesis and carcinogenesis.

Activité Biologique

Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activity, particularly its mutagenic and potential carcinogenic properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a complex structure that includes multiple fused aromatic rings. Its chemical formula contributes to its stability and reactivity, influencing its interactions with biological macromolecules. The compound undergoes various chemical reactions, including oxidation and reduction, often mediated by cytochrome P450 enzymes, which convert it into reactive intermediates capable of interacting with DNA .

The biological activity of this compound primarily revolves around its mutagenic potential . Upon metabolic activation, it forms reactive intermediates that can bind to DNA, leading to mutations. Studies indicate that the compound can induce mutagenicity in bacterial systems, particularly in strains of Salmonella typhimurium, which are commonly used for assessing mutagenic effects .

Key Metabolites

The major metabolites include:

- 3,4-Dihydrocyclopenta(cd)pyrene : Formed through enzymatic hydrolysis.

- 3,4-Epoxycyclopenta(cd)pyrene : A potent mutagen that exhibits a similar spectrum of mutagenicity as the parent compound .

Biological Activity and Toxicity

Research has documented the following biological activities associated with this compound:

- Mutagenicity : Demonstrated in various bacterial assays, indicating its potential as an environmental carcinogen.

- Carcinogenicity : Evidence suggests that it may contribute to cancer development through DNA adduct formation .

Case Studies

- Bacterial Assays : In studies utilizing Salmonella typhimurium, this compound showed significant mutagenic effects, particularly in strains sensitive to base-pair substitutions and frameshift mutations. The mutagenic response was correlated with the concentration of the compound and exposure duration .

- DNA Adduct Formation : Research has characterized cyclopenta(cd)pyrene-DNA adducts both in vitro and in vivo. These adducts are critical for understanding the compound's carcinogenic potential as they can lead to errors during DNA replication .

Comparative Analysis with Similar Compounds

This compound is often compared to other PAHs such as benzo(a)pyrene and chrysene. While benzo(a)pyrene is recognized for its potent tumorigenicity, this compound exhibits higher mutagenic activity in certain assays. The comparative analysis highlights the unique reactivity patterns and biological implications of this compound within the broader context of PAHs .

| Compound | Mutagenicity | Carcinogenicity | Key Metabolites |

|---|---|---|---|

| This compound | High | Potential | 3,4-Dihydrocyclopenta(cd)pyrene |

| Benzo(a)pyrene | Very High | High | Various epoxides |

| Chrysene | Moderate | Moderate | Hydroxy derivatives |

Propriétés

IUPAC Name |

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKMXIIQAZQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=CC4=CC=CC5=C4C3=C(C=C2)C=C5)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994231 | |

| Record name | Cyclopenta[cd]pyren-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73473-56-0 | |

| Record name | Cyclopenta(cd)pyren-4(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073473560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta[cd]pyren-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.